2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
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Overview
Description
2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is a heterocyclic compound that features a pyrrolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one typically involves the chlorination of a pyrrolopyridine precursor. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.
Scientific Research Applications
2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features.
5-chloro-1H-pyrrolo[2,3-b]pyridine: Another analog with a different substitution pattern.
Uniqueness
2-chloro-1-{6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
CAS No. |
214603-94-8 |
---|---|
Molecular Formula |
C9H6Cl2N2O |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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